![molecular formula C11H18N2O B2988911 N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide CAS No. 1518433-45-8](/img/structure/B2988911.png)
N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide
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Overview
Description
N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide, also known as Octahydroindolizin-7-yl prop-2-enamide, is a chemical compound with potential applications in scientific research. It is a cyclic amide that contains an indolizidine ring system and an unsaturated propenamide group. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Enaminone Chemistry in Heterocyclic Synthesis
Enaminones are synthesized via rhodium-catalyzed denitrogenative rearrangement reactions from propargylic alcohols and N-sulfonyl azides, leading to various heterocycles (Miura et al., 2012). This process involves intramolecular migration and the formation of α-imino rhodium(II) carbenoid species, demonstrating enaminones' versatility in synthesizing heterocyclic compounds.
Synthesis of Geometrically Defined Enamides
The isomerization of N-allyl amides to form geometrically defined, highly substituted Z-enamides showcases a novel method for accessing enamides with exceptional geometric selectivity (Trost et al., 2017). This technique is pivotal for the asymmetric incorporation of nitrogen functionalities into various bioactive pharmacophores.
Contributions to Nitrogen-Containing Heterocycles
The treatment of α-acetamido-cinnamhydrazides with aromatic aldehydes yields compounds that, upon reaction with methyl isothiocyanate, produce novel 1,2,4-triazaperhydroines with significant biological activity potential (Kumari et al., 2006). These reactions exemplify the use of enaminones in the synthesis of nitrogen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals.
Synthesis of Indolizino and Quinolizidine Alkaloids
Enaminones serve as versatile intermediates for the synthesis of indolizidine and quinolizidine alkaloids, compounds with notable biological activities (Michael et al., 2008). The enantioselective synthesis described in the study paves the way for the total synthesis of a range of bioactive compounds.
Building Blocks for Substituted Pyrazoles
Enaminones are key intermediates in the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities (Riyadh, 2011). This highlights the role of enaminones in developing novel therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide are currently unknown. The compound’s structure is similar to certain naphthalene derivatives
Mode of Action
Related compounds are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
properties
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13-6-3-4-10(13)8-9/h2,9-10H,1,3-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZVBKMZBVSPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN2CCCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide |
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